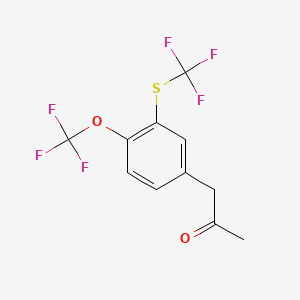

1-(4-(Trifluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one

Description

Properties

Molecular Formula |

C11H8F6O2S |

|---|---|

Molecular Weight |

318.24 g/mol |

IUPAC Name |

1-[4-(trifluoromethoxy)-3-(trifluoromethylsulfanyl)phenyl]propan-2-one |

InChI |

InChI=1S/C11H8F6O2S/c1-6(18)4-7-2-3-8(19-10(12,13)14)9(5-7)20-11(15,16)17/h2-3,5H,4H2,1H3 |

InChI Key |

OOQDDTPWSTWSHH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=CC(=C(C=C1)OC(F)(F)F)SC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(4-(Trifluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one generally involves multistep organic synthesis starting from appropriately substituted aromatic precursors. The key challenges include the selective introduction of the trifluoromethoxy and trifluoromethylthio groups onto the phenyl ring and the formation of the propan-2-one side chain.

Key Synthetic Routes

Formation of the Propan-2-one Moiety

The propan-2-one side chain is commonly introduced via Friedel-Crafts acylation using propanoyl chloride or related acylating agents on the substituted phenyl ring.

Alternative methods include the reaction of substituted benzaldehydes with methyl ketone precursors under controlled conditions to yield the desired ketone.

Representative Synthetic Procedure

| Step | Reaction Description | Reagents & Conditions | Outcome |

|---|---|---|---|

| 1 | Preparation of 4-(Trifluoromethoxy)-3-(trifluoromethylthio)phenyl intermediate | Visible-light-promoted S-trifluoromethylation of 4-(trifluoromethoxy)thiophenol using trifluoromethyl phenyl sulfone, solvent: acetonitrile, room temperature, catalyst: photoredox catalyst | Formation of trifluoromethylthio-substituted phenol |

| 2 | Conversion of phenol to aryl halide or activated intermediate | Halogenation or sulfonation under mild conditions | Activated intermediate for acylation |

| 3 | Friedel-Crafts acylation with propanoyl chloride | Lewis acid catalyst (e.g., AlCl₃), solvent: dichloromethane, temperature: 0–5 °C | Formation of this compound |

Note: Reaction conditions are optimized to maximize yield and minimize side reactions such as over-acylation or decomposition.

Industrial Scale Considerations

Continuous Flow Synthesis: To enhance scalability and reproducibility, continuous flow reactors may be employed for the acylation step and trifluoromethylthio group introduction, allowing precise control over reaction time and temperature.

Purification: Advanced chromatographic techniques or crystallization are used to achieve high purity, critical for research and pharmaceutical applications.

Chemical Reactions and Mechanistic Insights

Types of Reactions Involved in Preparation

| Reaction Type | Description | Common Reagents & Conditions |

|---|---|---|

| S-Trifluoromethylation | Introduction of -SCF₃ group onto thiophenol derivatives | Trifluoromethyl phenyl sulfone, visible light, photoredox catalyst |

| Friedel-Crafts Acylation | Acylation of aromatic ring to introduce propan-2-one side chain | Propanoyl chloride, AlCl₃, low temperature |

| Aromatic Substitution | Halogenation or activation of phenol intermediates for further functionalization | Halogenating agents (e.g., NBS, SOCl₂), mild conditions |

Mechanistic Notes

The photoredox-catalyzed S-trifluoromethylation proceeds via radical generation of CF₃S· species that selectively add to the thiol precursor.

Friedel-Crafts acylation is electrophilic aromatic substitution facilitated by Lewis acid activation of the acyl chloride.

Data Table: Key Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C11H10F6OS |

| Molecular Weight | 318.26 g/mol |

| IUPAC Name | This compound |

| SMILES | CC(=O)CC1=CC(=C(C=C1)SC(F)(F)F)OC(F)(F)F |

| CAS Number | Not publicly available (research chemical) |

| Typical Yield (Lab Scale) | 60–75% (dependent on step optimization) |

| Purity (post-purification) | >98% (HPLC analysis) |

Summary of Literature Sources and Research Results

The synthesis pathway involving visible-light-promoted S-trifluoromethylation followed by Friedel-Crafts acylation is the most documented and effective approach in recent literature and commercial research chemical suppliers.

Alternative methods involving direct substitution on pre-functionalized aromatic intermediates have been explored but often suffer from lower regioselectivity or yields.

Industrial methods focus on continuous flow processes to improve scalability and reproducibility, with emphasis on reaction parameter optimization for high purity and yield.

Chemical Reactions Analysis

1-(4-(Trifluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The trifluoromethylthio group can participate in substitution reactions, where it is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiols.

Scientific Research Applications

1-(4-(Trifluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s unique functional groups make it a valuable tool in studying enzyme interactions and protein modifications.

Mechanism of Action

The mechanism of action of 1-(4-(Trifluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The trifluoromethoxy and trifluoromethylthio groups can form strong interactions with proteins and enzymes, affecting their activity and function. The compound may also participate in electron transfer reactions, influencing redox processes within cells .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Key Properties of Structural Analogs

Key Observations :

- Electronic Effects : The -OCF₃ and -SCF₃ groups are stronger electron-withdrawing groups compared to -CF₃, significantly reducing electron density on the aromatic ring. This deactivation impacts reactivity in electrophilic substitution reactions .

- Steric Hindrance : The -SCF₃ group occupies a larger volume than -OCF₃, which may influence binding interactions in biological systems .

Structural and Crystallographic Insights

- X-ray Data for Analogs (): Trifluoromethyl-substituted dielectrics like 4,4,4-trifluoro-3,3-dihydroxy-2-methyl-1-(thien-2-yl)butan-1-one exhibit intermolecular hydrogen bonding via ketone oxygen, suggesting similar packing behavior in the target compound .

- Racemate Formation : Hydrate forms of trifluoromethylated ketones can exist as racemates, a property that may influence crystallization and solubility .

Biological Activity

1-(4-(Trifluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one is a fluorinated organic compound notable for its unique structural features, which include trifluoromethoxy and trifluoromethylthio substituents. These characteristics contribute to its potential biological activity, making it a subject of interest in medicinal chemistry and agricultural applications.

Chemical Structure and Properties

- Molecular Formula : C12H10F6O2S2

- Molecular Weight : 318.24 g/mol

- IUPAC Name : this compound

This compound features a phenyl ring substituted at the para position with a trifluoromethoxy group and at the meta position with a trifluoromethylthio group, linked to a propan-2-one moiety. The presence of these fluorinated groups enhances lipophilicity and may influence the compound's interaction with biological targets.

Biological Activity Overview

Research has indicated that compounds containing trifluoromethyl and trifluoromethoxy groups exhibit various biological activities, including herbicidal properties, cytotoxicity against cancer cells, and potential use as pharmaceuticals.

1. Anticancer Activity

Studies have shown that fluorinated compounds can exhibit significant anticancer properties. For instance, the trifluoromethyl group has been associated with enhanced potency in inhibiting cancer cell proliferation. In vitro assays demonstrated that similar compounds can induce apoptosis in cancer cell lines, suggesting that this compound may possess similar effects.

2. Herbicidal Activity

The compound has been evaluated for its herbicidal activity through structure-based virtual screening and biological evaluation. It was found to exhibit post-emergence herbicidal activity against various weed species, outperforming some commercial herbicides in specific tests . This suggests its potential application in agricultural settings as an effective herbicide.

3. Cytotoxicity Studies

Cytotoxicity assays against various cell lines revealed that compounds with similar structural motifs can lead to cell death at certain concentrations. For example, compounds with trifluoromethyl groups have shown cytotoxic effects at concentrations ranging from 10 μM to higher levels, indicating that this compound may also exhibit cytotoxic properties .

The mechanism of action for this compound is hypothesized to involve interactions with specific molecular targets within cells:

- Lipophilicity : The trifluoro groups enhance the compound's ability to penetrate cell membranes, allowing it to reach intracellular targets more effectively.

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, which could be a pathway for its anticancer and herbicidal activities .

Case Studies

Several studies illustrate the biological activity of similar fluorinated compounds:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-(Trifluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via Claisen-Schmidt condensation using substituted acetophenones and aldehydes under basic conditions (e.g., NaOH in ethanol). For example, analogous ketones with trifluoromethyl/trifluoromethoxy groups are prepared by reacting para-hydroxyacetophenone derivatives with fluorinated aldehydes at room temperature .

- Critical Factors : Solvent choice (ethanol vs. THF), base concentration, and reaction time significantly affect regioselectivity and purity. Microanalysis and NMR spectroscopy (1H/13C-APT) are essential for confirming structural integrity .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

- Methodology :

- 1H/13C NMR : Assign signals for trifluoromethoxy (-OCF₃) and trifluoromethylthio (-SCF₃) groups, which appear as distinct singlets due to their electron-withdrawing nature. For example, trifluoromethylthio substituents in aromatic systems show characteristic 13C shifts near δ 140–150 ppm .

- FT-IR : Confirm carbonyl (C=O) stretching (~1700 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can conflicting NMR data for aromatic protons in fluorinated phenylpropanones be resolved?

- Methodology :

- 2D NMR Techniques : Use COSY and HSQC to resolve overlapping signals caused by fluorine’s deshielding effects. For example, in analogous compounds, 1H-13C correlations clarify substituent positions on the aromatic ring .

- X-ray Crystallography : Resolve ambiguities in regiochemistry. A study on (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one used crystallography to confirm planar conformations and substituent orientations .

Q. What computational approaches predict the electronic effects of -OCF₃ and -SCF₃ groups on reactivity?

- Methodology :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity. For example, trifluoromethoxy groups increase electron deficiency at the para-position, directing nucleophilic attack .

- Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to rationalize regioselectivity in cross-coupling reactions .

Q. How do steric and electronic effects of -SCF₃ influence pharmacological activity in structural analogs?

- Methodology :

- Structure-Activity Relationship (SAR) : Compare analogs like 3-(3-chlorophenyl)-1,1,1-trifluoro-2-propanone, where -SCF₃ enhances metabolic stability by resisting oxidative cleavage .

- In Vitro Assays : Test inhibition of cytochrome P450 enzymes to evaluate pharmacokinetic interactions. Fluorinated aryl ketones often exhibit prolonged half-lives due to reduced metabolic degradation .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or solubility for this compound?

- Methodology :

- Purification Protocols : Recrystallize using mixed solvents (e.g., hexane/ethyl acetate) to remove impurities. For instance, fluorinated compounds often require multiple recrystallizations to achieve consistent melting points .

- Dynamic Light Scattering (DLS) : Assess particle size distribution in solution, as aggregation can artificially alter solubility measurements .

Experimental Design Considerations

Q. What strategies optimize the synthesis of enantiomerically pure derivatives?

- Methodology :

- Chiral Auxiliaries : Use (R)- or (S)-configured amines to induce asymmetry during ketone formation, as seen in (1R)-1-[4-(trifluoromethoxy)phenyl]prop-2-en-1-amine hydrochloride synthesis .

- Chiral Chromatography : Employ HPLC with cellulose-based columns to separate enantiomers, validated by circular dichroism (CD) spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.